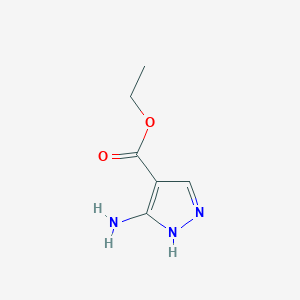

ethyl 5-amino-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

CAY10508 is a potent and selective inverse agonist for the central cannabinoid receptor 1 (CB1) with therapeutic potential for treating obesity and drug dependence. It is known for its lack of psychotropic effects, making it a promising candidate for medical applications . The compound exhibits a Ki value of 243 nanomolar and an EC50 of 195 nanomolar .

Wirkmechanismus

Target of Action

Ethyl 5-amino-1H-pyrazole-4-carboxylate, also known as Ethyl 3-amino-1H-pyrazole-4-carboxylate, is a chemical compound with the molecular formula C6H9N3O2 It’s noted that it can be used as an intermediate in the synthesis of pesticides .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets due to their versatile chemical structure

Biochemical Pathways

Pyrazole derivatives are known for their wide range of biological activities, and they can affect multiple biochemical pathways depending on their specific chemical structure .

Action Environment

Factors such as pH, temperature, and presence of other molecules can potentially affect the action of the compound .

Biochemische Analyse

Biochemical Properties

The compound is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von CAY10508 beinhaltet die Reaktion von 1,3-Bis(4-bromphenyl)-5-phenyl-2,4-imidazolidindion. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Dimethylsulfoxid (DMSO), um die gewünschte Löslichkeit und Reaktionsausbeute zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von CAY10508 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz der Verbindung sicherzustellen. Die Verbindung wird bei -20°C gelagert, um ihre Stabilität über längere Zeiträume zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CAY10508 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung modifizieren.

Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung von Halogenen, sind bei CAY10508 üblich.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Halogenierungsmittel wie Brom oder Chlor.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene Halogenatome in die Verbindung einbringen können .

Wissenschaftliche Forschungsanwendungen

CAY10508 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

CAY10508 übt seine Wirkungen aus, indem es als inverser Agonist für den zentralen Cannabinoid-Rezeptor 1 (CB1) wirkt. Es bindet an den Rezeptor und induziert eine Konformationsänderung, die die Aktivität des Rezeptors reduziert. Dieser Mechanismus ist vorteilhaft bei Zuständen, bei denen eine Reduzierung der CB1-Rezeptoraktivität erwünscht ist, wie z. B. bei Fettleibigkeit und Drogenabhängigkeit . Die inverse Agonist-Aktivität der Verbindung am CB1-Rezeptor wurde durch einen [35S]-GTPγS-Bindungsassay bestätigt .

Ähnliche Verbindungen:

Rimonabant: Ein weiterer inverser Agonist des CB1-Rezeptors, der für ähnliche therapeutische Zwecke verwendet wird.

AM251: Ein selektiver CB1-Rezeptorantagonist mit ähnlichen Bindungseigenschaften.

SR141716A: Bekannt für seine inverse Agonist-Aktivität am CB1-Rezeptor.

Einzigartigkeit von CAY10508: CAY10508 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als inverser Agonist für den CB1-Rezeptor. Im Gegensatz zu einigen anderen Verbindungen fehlen ihm psychotrope Wirkungen, was es zu einer sichereren Option für therapeutische Anwendungen macht .

Vergleich Mit ähnlichen Verbindungen

Rimonabant: Another CB1 receptor inverse agonist used for similar therapeutic purposes.

AM251: A selective CB1 receptor antagonist with similar binding properties.

SR141716A: Known for its inverse agonist activity at the CB1 receptor.

Uniqueness of CAY10508: CAY10508 is unique due to its high selectivity and potency as an inverse agonist for the CB1 receptor. Unlike some other compounds, it lacks psychotropic effects, making it a safer option for therapeutic applications .

Eigenschaften

IUPAC Name |

ethyl 5-amino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXGHKWOJXQLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990206 | |

| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-25-8, 1260243-04-6 | |

| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260243046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6994-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GY5HA1GAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic applications of Ethyl 3-amino-1H-pyrazole-4-carboxylate?

A: Ethyl 3-amino-1H-pyrazole-4-carboxylate (also known as ethyl 5-amino-1H-pyrazole-4-carboxylate) serves as a versatile building block for synthesizing various fused heterocyclic systems. It's particularly valuable in creating pyrazolopyrimidines, compounds with significant chemical and pharmacological importance due to their structural similarity to biogenic purines []. This compound has been used to synthesize a range of compounds, including:

- Pyrazolo[5,1-c][1,2,4]triazine derivatives: Achieved through diazotization of Ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by coupling with activated methylene compounds and subsequent cyclization [].

- Pyrazolo[1,5-a]pyrimidine derivatives: Synthesized by reacting Ethyl 3-amino-1H-pyrazole-4-carboxylate with α-substituted cinnamonitriles [].

- 4-Arylamino-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolines: Formed by reacting Ethyl 3-amino-1H-pyrazole-4-carboxylate with cyclohexanone in the presence of phosphorus pentoxide, N,N-dimethylcyclohexylamine, and an appropriate arylamine hydrochloride [].

- Spiropiperidine lactam acetyl-CoA carboxylase inhibitors: Synthesized from Ethyl 3-amino-1H-pyrazole-4-carboxylate through a multi-step process, involving regioselective alkylation, Curtius rearrangement, and Parham-type cyclization [].

Q2: What are the key structural characteristics of Ethyl 3-amino-1H-pyrazole-4-carboxylate and how are they confirmed?

A2: The structure of Ethyl 3-amino-1H-pyrazole-4-carboxylate and its derivatives can be elucidated using various spectroscopic techniques:

- NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, NOESY, HMBC, and HSQC experiments are instrumental in determining the position of protons in the molecule, especially the ring proton in solution [].

- FT-IR Spectroscopy: Provides information about the functional groups present in the molecule [].

- Mass Spectrometry: Confirms the molecular weight and provides insights into the fragmentation pattern of the compound [].

- X-ray Crystallography: Offers a definitive three-dimensional structure of the molecule, revealing bond lengths, angles, and crystal packing arrangements [, ].

- HPLC: Used to monitor reactions and characterize the purity of the synthesized compounds [, ].

Q3: How does the reaction environment influence the acetylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate?

A: The acetylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate is significantly influenced by the reaction conditions, particularly the solvent and the presence of a catalyst [, ]:

- Solvent Polarity: Reactions in polar solvents like DMF tend to favor monoacetylated products at room temperature, while less polar solvents like chloroform favor diacetylated products [].

- Temperature: Higher temperatures generally lead to increased acetylation, with triacetylated products becoming more dominant at reflux conditions [].

- Catalyst: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, significantly accelerating the acetylation process and influencing product distribution. At room temperature, DMAP promotes monoacetylation, while at reflux, it facilitates the formation of triacetylated derivatives [, ].

Q4: What is the significance of Structure-Activity Relationship (SAR) studies for Ethyl 3-amino-1H-pyrazole-4-carboxylate derivatives?

A: SAR studies are crucial for understanding how modifications to the Ethyl 3-amino-1H-pyrazole-4-carboxylate scaffold impact the biological activity of the resulting derivatives. For instance, in the development of pyrazolo[1,5-a]pyrimidine-based anticancer agents, researchers found that incorporating specific substituents like 4-fluorophenyl and trifluoromethyl groups significantly enhanced the inhibitory effects on cancer cell proliferation []. These findings highlight the importance of systematic structural modifications in optimizing the potency and selectivity of new drug candidates derived from this versatile compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)

![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)

![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)